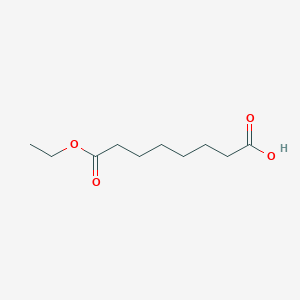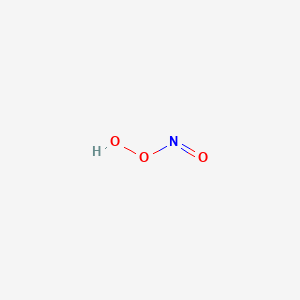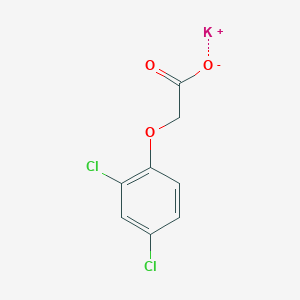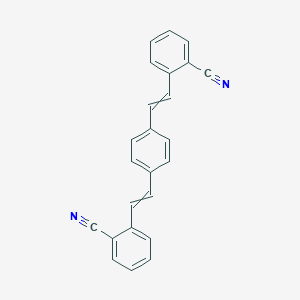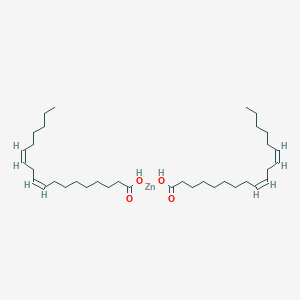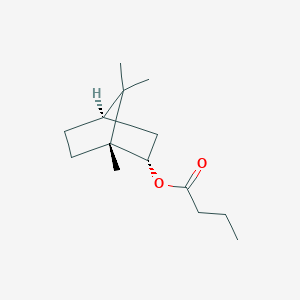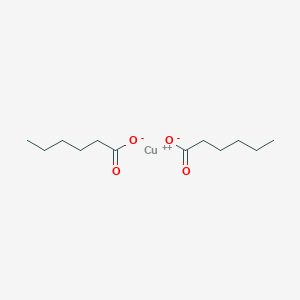
Copper dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper dihexanoate is a type of copper salt that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of copper dihexanoate is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property makes copper dihexanoate an effective catalyst in various reactions.
Biochemische Und Physiologische Effekte
Copper dihexanoate has been shown to have various biochemical and physiological effects. This compound has been shown to have antimicrobial properties, which means that it can inhibit the growth of microorganisms. Copper dihexanoate has also been shown to have antioxidant properties, which means that it can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using copper dihexanoate in lab experiments is its effectiveness as a catalyst. This compound has been shown to be an effective catalyst in various reactions, which makes it a valuable tool in scientific research. However, one of the limitations of using copper dihexanoate is its toxicity. This compound can be toxic if ingested or inhaled, which means that it needs to be handled with care.
Zukünftige Richtungen
There are many future directions for the use of copper dihexanoate in scientific research. One of the most significant areas of research is in the field of catalysis. Copper dihexanoate has shown promising results as a catalyst in various reactions, and further research in this area could lead to the development of new and more efficient catalysts. Another area of research is in the field of antimicrobial agents. Copper dihexanoate has been shown to have antimicrobial properties, and further research in this area could lead to the development of new and more effective antimicrobial agents.
Conclusion:
Copper dihexanoate is a valuable compound that has many potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various fields. Further research in this area could lead to the development of new and more efficient catalysts, antimicrobial agents, and other valuable tools for scientific research.
Synthesemethoden
Copper dihexanoate can be synthesized using different methods, including the reaction between copper acetate and hexanoic acid or the reaction between copper oxide and hexanoic acid. The reaction between copper acetate and hexanoic acid is the most common method used to synthesize copper dihexanoate. This reaction involves the addition of hexanoic acid to copper acetate in the presence of a solvent. The resulting product is a blue-green crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Copper dihexanoate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of copper dihexanoate is in the field of catalysis. This compound has been shown to be an effective catalyst in various reactions, including the oxidation of alcohols and the synthesis of esters.
Eigenschaften
CAS-Nummer |
13476-79-4 |
|---|---|
Produktname |
Copper dihexanoate |
Molekularformel |
C12H22CuO4 |
Molekulargewicht |
293.85 g/mol |
IUPAC-Name |
copper;hexanoate |
InChI |
InChI=1S/2C6H12O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
SMNMOEIFYRALNM-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
Kanonische SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
Andere CAS-Nummern |
13476-79-4 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
142-62-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



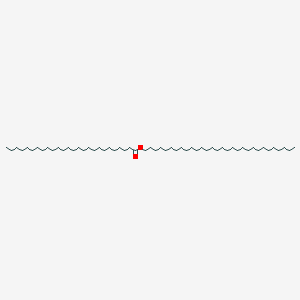
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
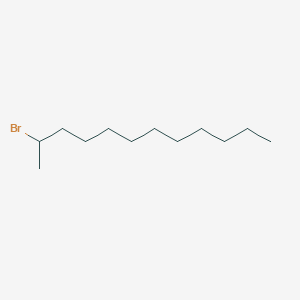
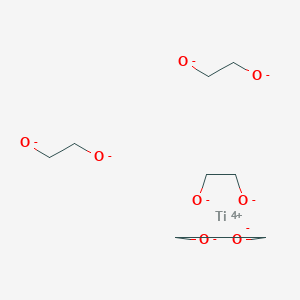
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
